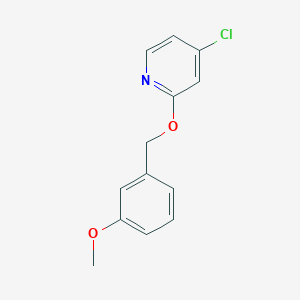![molecular formula C4H7N B11925148 2-Azabicyclo[1.1.1]pentane](/img/structure/B11925148.png)
2-Azabicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[1.1.1]pentane is a nitrogen-containing bicyclic compound characterized by its unique three-dimensional structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The rigid and strained structure of this compound makes it a valuable scaffold for the development of new molecules with enhanced properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[1.1.1]pentane typically involves the use of photochemical [2+2] cycloadditions. One common method includes the irradiation of a precursor compound with a blue LED light source (450 nm) in the presence of a catalytic amount of iridium complex, such as Ir(ppy)3. This reaction facilitates the intramolecular cycloaddition, yielding the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. specific industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can be targeted for functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-Azabicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold in drug discovery.
Biology: Investigated for its potential as a molecular switch in biological systems.
Medicine: Explored as a bioisostere for designing new pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the development of materials with unique mechanical and electronic properties.
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[1.1.1]pentane involves its interaction with molecular targets through its nitrogen atom. The rigid structure of the compound allows for precise spatial orientation, which can enhance binding affinity and specificity to target molecules. The nitrogen inversion in the compound can be controlled using laser pulses, making it a potential candidate for molecular switches .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: A non-nitrogen analog with similar structural properties.
Azabicyclo[2.1.1]hexane: Another nitrogen-containing bicyclic compound with a different ring size.
Uniqueness
2-Azabicyclo[1.1.1]pentane is unique due to its nitrogen atom, which imparts distinct electronic properties and reactivity compared to its non-nitrogen analogs. The ability to undergo nitrogen inversion and its potential use as a molecular switch further distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C4H7N |
|---|---|
Poids moléculaire |
69.11 g/mol |
Nom IUPAC |
2-azabicyclo[1.1.1]pentane |
InChI |
InChI=1S/C4H7N/c1-3-2-4(1)5-3/h3-5H,1-2H2 |
Clé InChI |
CJSIJLXDRHEIAW-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


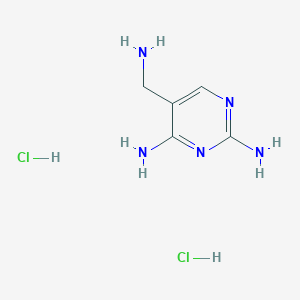
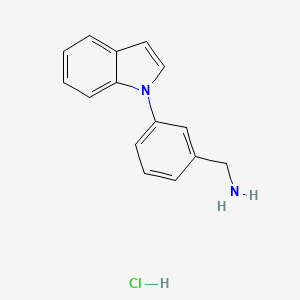

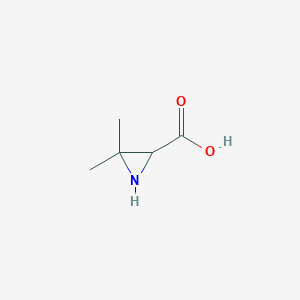

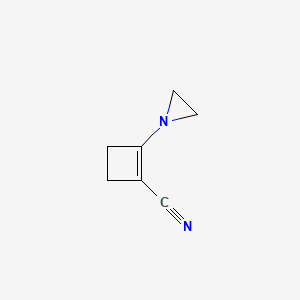



![tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11925134.png)
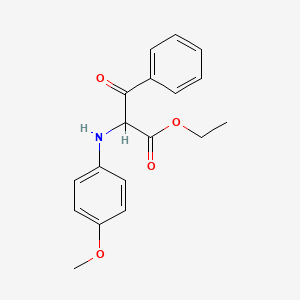

![2-Azaspiro[3.3]heptan-6-amine](/img/structure/B11925141.png)
